![molecular formula C21H30N2O5 B13154680 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]oxime](/img/structure/B13154680.png)
3-(cyclopentyloxy)-4-methoxybenzaldehyde O-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(Cyclopentyloxy)-4-methoxybenzaldehydeO-(2-(2,6-dimethylmorpholino)-2-oxoethyl)oxime is a complex organic compound that features a combination of aromatic, ether, and oxime functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Cyclopentyloxy)-4-methoxybenzaldehydeO-(2-(2,6-dimethylmorpholino)-2-oxoethyl)oxime typically involves multiple steps:
Formation of the Aldehyde: The starting material, 3-(Cyclopentyloxy)-4-methoxybenzaldehyde, can be synthesized through the alkylation of 4-methoxyphenol with cyclopentyl bromide, followed by formylation using a Vilsmeier-Haack reaction.
Oxime Formation: The aldehyde is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime.
Oxime Ether Formation: The oxime is further reacted with 2-(2,6-dimethylmorpholino)-2-oxoethyl chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and cyclopentyloxy groups.
Reduction: Reduction reactions can target the oxime group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Products vary depending on the substituent introduced to the aromatic ring.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development:
Industry
Materials Science: The compound may be used in the development of new materials with specific properties.
作用機序
The mechanism of action for (E)-3-(Cyclopentyloxy)-4-methoxybenzaldehydeO-(2-(2,6-dimethylmorpholino)-2-oxoethyl)oxime depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxime group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (E)-3-(Cyclopentyloxy)-4-methoxybenzaldehyde oxime
- (E)-3-(Cyclopentyloxy)-4-methoxybenzaldehydeO-(2-(dimethylamino)-2-oxoethyl)oxime
Uniqueness
The presence of the 2-(2,6-dimethylmorpholino)-2-oxoethyl group distinguishes this compound from its analogs, potentially offering unique properties such as enhanced stability, solubility, or biological activity.
特性
分子式 |
C21H30N2O5 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
2-[(E)-(3-cyclopentyloxy-4-methoxyphenyl)methylideneamino]oxy-1-(2,6-dimethylmorpholin-4-yl)ethanone |
InChI |
InChI=1S/C21H30N2O5/c1-15-12-23(13-16(2)27-15)21(24)14-26-22-11-17-8-9-19(25-3)20(10-17)28-18-6-4-5-7-18/h8-11,15-16,18H,4-7,12-14H2,1-3H3/b22-11+ |
InChIキー |
JEXHQZPMUKFOIV-SSDVNMTOSA-N |
異性体SMILES |
CC1CN(CC(O1)C)C(=O)CO/N=C/C2=CC(=C(C=C2)OC)OC3CCCC3 |
正規SMILES |
CC1CN(CC(O1)C)C(=O)CON=CC2=CC(=C(C=C2)OC)OC3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((10R,13S,17S)-10,13-Dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl4-bromobenzenesulfonate](/img/structure/B13154603.png)
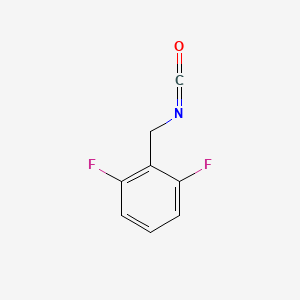
![3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}pyrrolidin-2-one](/img/structure/B13154617.png)
![2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile](/img/structure/B13154621.png)
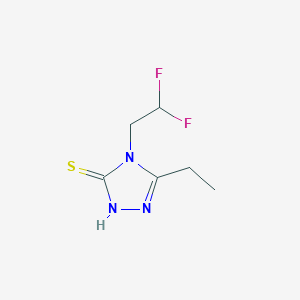
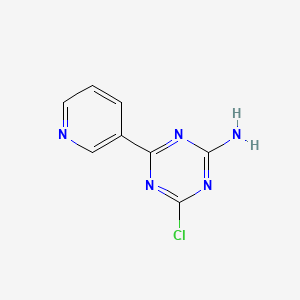
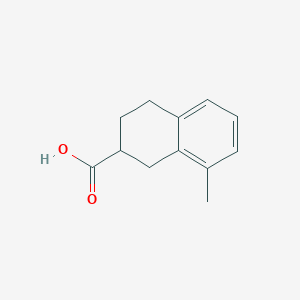
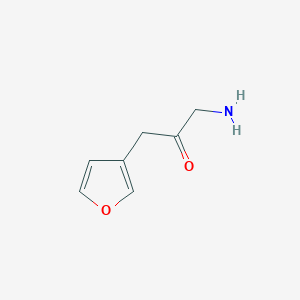
![7-(2-Furyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B13154670.png)
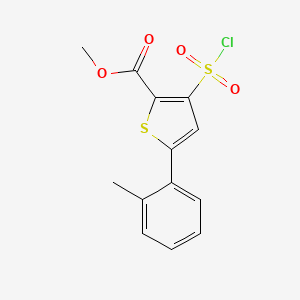
![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13154673.png)
![tert-Butyl 3-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-1-carboxylate](/img/structure/B13154674.png)
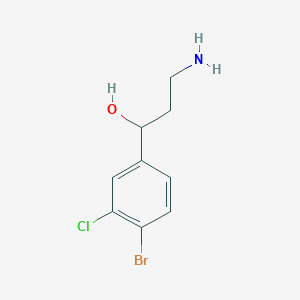
![N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine hydrochloride](/img/structure/B13154692.png)
